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Acetamide, 2,2,2-trifluoro-N-pyrazinyl-

Cat. No.: B150505
CAS No.: 129476-64-8
M. Wt: 191.11 g/mol
InChI Key: KDOPMJSLFQNWGE-UHFFFAOYSA-N
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Description

Contextual Significance of Trifluoroacetamido Functional Groups in Contemporary Organic Synthesis

The trifluoroacetamido group (-NHCOCF₃) is a highly valuable functional group in modern organic synthesis due to the unique properties imparted by the trifluoromethyl (-CF₃) moiety. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the chemical reactivity and physical properties of the parent molecule.

One of the primary applications of the trifluoroacetamide (B147638) group is as a protecting group for amines. organic-chemistry.org Its stability under a range of reaction conditions, coupled with its facile cleavage under specific, often mild, basic conditions, makes it an effective tool in multi-step synthetic sequences. chemicalbook.com The trifluoroacetyl group can be readily introduced by treating an amine with trifluoroacetic anhydride (B1165640) (TFAA) or other trifluoroacetylating agents. acs.org

Beyond its role in protection, the trifluoroacetamido group is instrumental in directing chemical reactions and modifying the properties of bioactive molecules. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ai This is attributed to the high electronegativity of fluorine, which can alter the acidity of nearby protons and influence intermolecular interactions. ontosight.ai In contemporary synthesis, trifluoroacetamide is also used as a reagent for the introduction of the trifluoromethyl group into various molecular scaffolds. organic-chemistry.org

Importance of Pyrazine (B50134) Heterocycles in Chemical Scaffold Design

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov This structural motif is a cornerstone in the design of chemical scaffolds, particularly in the fields of medicinal chemistry and materials science. researchgate.net The presence of the two nitrogen atoms in the pyrazine ring imparts distinct electronic characteristics, influencing the molecule's reactivity, solubility, and ability to participate in hydrogen bonding. researchgate.net

The pyrazine core is found in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govresearchgate.net Its ability to act as a bioisostere for other aromatic systems and its involvement in crucial binding interactions with biological targets contribute to its prevalence in drug discovery. nih.gov Several essential medicines, as recognized by the World Health Organization, contain a pyrazine ring, highlighting its therapeutic importance. nih.govresearchgate.net

In the realm of scaffold design, pyrazines offer a versatile platform for structural modification, allowing for the introduction of various substituents to fine-tune the molecule's properties. acs.org This adaptability has led to the development of pyrazine-based compounds with a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties. researchgate.net

General Overview of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- in Academic Literature

A comprehensive review of academic literature reveals that while the constituent parts of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- (the pyrazine ring and the trifluoroacetamide group) are extensively studied, the specific compound itself is not widely documented. Much of the existing research focuses on analogous compounds where the pyrazine ring is replaced by other nitrogen-containing heterocycles, such as pyridine (B92270). For instance, the synthesis and properties of 2,2,2-trifluoro-N-(pyridin-2-yl)acetamide and 2,2,2-trifluoro-N-pyridin-3-ylacetamide have been reported. nih.govnih.gov

The synthesis of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- can be conceptually approached through the reaction of aminopyrazine with a trifluoroacetylating agent like trifluoroacetic anhydride. This method is a common strategy for the preparation of N-heterocyclic trifluoroacetamides. acs.org The chemical properties of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- are expected to be a composite of its two key functional groups. The pyrazine moiety will influence its basicity and aromatic character, while the trifluoroacetamide group will impact its electronic properties and potential for hydrogen bonding.

Broader Scope of N-Heterocyclic Trifluoroacetamides

N-Heterocyclic trifluoroacetamides constitute a broad and significant class of organic compounds with diverse applications. mq.edu.au The general structure involves a trifluoroacetamide group attached to a nitrogen atom within a heterocyclic ring system. The nature of the heterocyclic ring can be varied extensively, leading to a wide range of compounds with tailored properties.

Research in this area has explored the synthesis and utility of trifluoroacetamides derived from various heterocyles, including imidazoles, pyrimidines, and thiazoles. acs.orgresearchgate.net These compounds often serve as important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. organic-chemistry.org The trifluoroacetamide moiety can be strategically employed to modulate the physicochemical properties of the parent heterocycle, such as its solubility, stability, and bioavailability. ontosight.ai

Furthermore, the development of scalable synthetic routes to trifluoromethylated N-heterocycles using reagents like trifluoroacetic anhydride and trifluoroacetamide has made these valuable building blocks more accessible for both academic and industrial research. acs.orgorganic-chemistry.org The functionalization of these trifluoromethylated products through reactions such as halogenation and coupling further expands their synthetic utility. acs.org

Interactive Data Table: Properties of Related N-Heterocyclic Trifluoroacetamides

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,2,2-trifluoro-N-(pyridin-2-yl)acetamideC₇H₅F₃N₂O190.12457-50-1
Acetamide, 2,2,2-trifluoro-N-3-pyridinyl-C₇H₅F₃N₂O190.1214815-19-1
2,2,2-TrifluoroacetamideC₂H₂F₃NO113.04354-38-1
Acetamide, 2,2,2-trifluoro-N-methyl-N-phenyl-C₉H₈F₃NO203.16345-81-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3N3O B150505 Acetamide, 2,2,2-trifluoro-N-pyrazinyl- CAS No. 129476-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-N-pyrazin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O/c7-6(8,9)5(13)12-4-3-10-1-2-11-4/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOPMJSLFQNWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156181
Record name Acetamide, 2,2,2-trifluoro-N-pyrazinyl-
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Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129476-64-8
Record name 2,2,2-Trifluoro-N-2-pyrazinylacetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2,2-trifluoro-N-pyrazinyl-
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Record name Acetamide, 2,2,2-trifluoro-N-pyrazinyl-
Source EPA DSSTox
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Acetamide, 2,2,2-trifluoro-N-pyrazinyl-

Established methods for the synthesis of N-aryl trifluoroacetamides are primarily centered on direct acylation reactions. These pathways are often straightforward and provide reliable access to the target compound.

The most common and direct route to Acetamide, 2,2,2-trifluoro-N-pyrazinyl- involves the acylation of aminopyrazine with a highly reactive trifluoroacetic acid derivative. Trifluoroacetic anhydride (B1165640) (TFAA) is a frequently used reagent for this transformation due to its high electrophilicity. researchgate.netresearchgate.net

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aminopyrazine acts as a nucleophile, attacking one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate (B77799) anion as a leaving group, resulting in the formation of the stable amide bond. The reaction is typically rapid and often exothermic.

A general reaction scheme is as follows: Aminopyrazine + Trifluoroacetic Anhydride → Acetamide, 2,2,2-trifluoro-N-pyrazinyl- + Trifluoroacetic acid

This method is widely applicable for the trifluoroacetylation of various primary and secondary amines, including heteroaromatic amines. acs.org The primary byproduct of this reaction is trifluoroacetic acid, which may need to be neutralized or removed to prevent potential side reactions or degradation of acid-sensitive substrates.

To maximize the yield and purity of Acetamide, 2,2,2-trifluoro-N-pyrazinyl-, the optimization of several reaction parameters is crucial. Key variables include the choice of solvent, the presence and type of base, reaction temperature, and the stoichiometry of the reagents. researchgate.net

A systematic approach to optimization allows for the development of a robust and efficient synthetic protocol. For instance, the use of a non-nucleophilic base can be critical for scavenging the trifluoroacetic acid byproduct without competing with the aminopyrazine in the acylation reaction.

ParameterOptionsRationale and Impact on Yield
SolventDichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN)An inert, aprotic solvent is preferred to avoid side reactions. Solvent choice can affect reactant solubility and reaction rate.
BasePyridine (B92270), Triethylamine (TEA), 2,4,6-Collidine, NoneA base neutralizes the acidic byproduct (TFA), driving the reaction to completion. Sterically hindered bases like collidine can prevent N-acylation of the base itself. researchgate.net In some cases, the reaction proceeds efficiently without a base.
Temperature0 °C to refluxThe reaction is often exothermic and can be initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Heating may be required for less reactive substrates but can increase the risk of side products.
Reagent Stoichiometry1.0 to 1.2 equivalents of TFAAUsing a slight excess of the acylating agent can ensure complete consumption of the starting amine. A large excess should be avoided to simplify purification.

Advanced Synthetic Approaches and Methodological Developments

Beyond direct amidation, more advanced synthetic methods are being explored to form C-N bonds, offering alternative pathways that may provide advantages in specific contexts, such as improved substrate scope or milder reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, represent a powerful tool for forming C-N bonds. In principle, Acetamide, 2,2,2-trifluoro-N-pyrazinyl- could be synthesized by coupling a pyrazinyl halide (e.g., 2-chloropyrazine) or a pyrazinyl triflate with 2,2,2-trifluoroacetamide.

This approach, while less common for this specific transformation than direct acylation, is a cornerstone of modern organic synthesis for constructing N-aryl and N-heteroaryl bonds. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the pyrazinyl halide, followed by coordination of the amide, deprotonation by a base, and reductive elimination to yield the final product and regenerate the catalyst.

ComponentExampleFunction
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
LigandXantphos, SPhos, BINAPStabilizes the palladium center and facilitates the steps of the catalytic cycle.
BaseCs₂CO₃, K₃PO₄, NaOtBuDeprotonates the amide to form the active nucleophile.
SolventToluene, Dioxane, THFAnhydrous, aprotic solvents are required for the reaction.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. rsc.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. researchgate.netnih.gov

However, for the synthesis of a relatively simple molecule like Acetamide, 2,2,2-trifluoro-N-pyrazinyl-, MCRs are generally not the most suitable approach. MCRs are typically designed to construct complex scaffolds, often involving the formation of the heterocyclic ring itself in the key step. The synthesis of the target compound involves the straightforward formation of a single amide bond on a pre-existing pyrazine (B50134) ring, a transformation for which direct amidation is significantly more efficient and practical.

Synthesis of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- as a Precursor to Other Complex Structures

Acetamide, 2,2,2-trifluoro-N-pyrazinyl- can serve as a valuable intermediate in multistep organic synthesis. The trifluoroacetyl group can function both as a protecting group for the pyrazinyl amine and as a modulator of the electronic properties of the pyrazine ring.

The strong electron-withdrawing nature of the trifluoroacetyl group deactivates the pyrazine ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution (SNAr), should there be a suitable leaving group on the ring. The group is also stable under a variety of reaction conditions but can be removed under basic conditions (e.g., hydrolysis with K₂CO₃ in methanol) to regenerate the free amine.

Furthermore, the trifluoroacetyl moiety can participate in or direct subsequent chemical transformations. For example, N-trifluoroacetyl groups have been shown to act as directing groups or participate in sigmatropic rearrangements and cyclizations to form new heterocyclic systems, such as indoles, under specific conditions. researchgate.net This reactivity opens up pathways to more complex, fused heterocyclic structures starting from the relatively simple N-pyrazinyl trifluoroacetamide (B147638) precursor.

Role in Heterocycle Annulation and Ring-Forming Reactions

The utility of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- in heterocycle annulation and other ring-forming reactions is a specialized area of synthetic chemistry. The pyrazine ring, being an electron-deficient aromatic system, influences the reactivity of the attached trifluoroacetamide group. The trifluoroacetyl group, a strong electron-withdrawing moiety, can activate the N-H bond for deprotonation and subsequent nucleophilic attack.

While specific, documented examples of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- participating in well-known named reactions that lead to heterocycle annulation are not extensively reported in readily available literature, its structural motifs suggest potential applications in various cyclization strategies. The presence of the pyrazine nitrogen atoms and the amide functionality provides multiple sites for potential intramolecular or intermolecular ring closures. For instance, under specific conditions, the pyrazine nitrogen could act as an internal nucleophile, or the amide nitrogen, once deprotonated, could participate in cyclization reactions.

The reactivity of analogous N-acyl-2-aminopyridine systems can offer insights into potential transformations. In these related compounds, intramolecular cyclizations can be induced by treating the substrate with dehydrating agents like phosphorus pentoxide or phosphoryl chloride, which is characteristic of reactions such as the Bischler-Napieralski or Pictet-Spengler type reactions. However, the electron-deficient nature of the pyrazine ring compared to a pyridine ring would likely necessitate harsher reaction conditions or more potent activating agents to facilitate such electrophilic aromatic substitution-based cyclizations.

Generation of Advanced Building Blocks and Synthons

Acetamide, 2,2,2-trifluoro-N-pyrazinyl- serves as a valuable precursor for the generation of more complex molecular architectures. The trifluoroacetamide group can be manipulated to introduce other functionalities or to act as a directing group in subsequent reactions.

One key transformation is the hydrolysis of the trifluoroacetamide to yield 2-aminopyrazine. This deprotection provides a primary amine that is a crucial handle for a wide array of synthetic elaborations. 2-Aminopyrazine itself is a versatile building block used in the synthesis of various biologically active compounds and functional materials.

Furthermore, the trifluoroacetyl group can be used to modulate the reactivity of the pyrazine ring. The strong electron-withdrawing nature of this group deactivates the pyrazine ring towards electrophilic attack but can activate it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoroacetamido group. This allows for the regioselective introduction of nucleophiles, leading to substituted pyrazine derivatives that would be difficult to access otherwise.

The compound can also be envisioned as a synthon in cycloaddition reactions. While not extensively documented for this specific molecule, N-acylated amino-heterocycles can, in some contexts, participate as dienophiles or heterodienes in Diels-Alder type reactions, leading to the formation of fused heterocyclic systems. The specific reaction conditions and the nature of the reaction partner would be critical in determining the feasibility and outcome of such transformations.

Below is a table summarizing potential transformations and the resulting synthons or advanced building blocks derived from Acetamide, 2,2,2-trifluoro-N-pyrazinyl-.

Starting MaterialReagents and ConditionsProductSynthon/Building Block Application
Acetamide, 2,2,2-trifluoro-N-pyrazinyl-Acid or Base Hydrolysis2-AminopyrazinePrecursor for pharmaceuticals, agrochemicals, and materials.
Acetamide, 2,2,2-trifluoro-N-pyrazinyl-Strong Nucleophile (e.g., Nu-)Substituted 2-(trifluoroacetamido)pyrazinesFunctionalized pyrazine core for further elaboration.
Acetamide, 2,2,2-trifluoro-N-pyrazinyl-Dehydrating Agent (e.g., P₂O₅, POCl₃)Potential for fused pyrazine heterocyclesCore structures for novel bioactive molecules.

Chemical Reactivity and Reaction Mechanism Investigations

Reactivity at the Amide Moiety

The amide moiety in Acetamide, 2,2,2-trifluoro-N-pyrazinyl- is central to its stability and potential for derivatization. Its reactivity is heavily modulated by the attached trifluoromethyl and pyrazinyl groups.

The amide bond in this compound is expected to exhibit significant hydrolytic stability. This stability is primarily due to the strong electron-withdrawing effect of the trifluoromethyl group, which decreases the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack by water. The pyrazine (B50134) ring also contributes an electron-withdrawing effect.

Under forced conditions, such as strong acid or base catalysis and elevated temperatures, hydrolysis would likely proceed via nucleophilic acyl substitution. The expected decomposition pathway would yield pyrazin-2-amine and trifluoroacetic acid.

Table 1: Factors Influencing Amide Bond Stability

Feature Influence on Hydrolysis Rationale
Trifluoromethyl Group Decreases Rate Strong -I effect reduces the electrophilicity of the carbonyl carbon.
Pyrazine Ring Decreases Rate Electron-withdrawing nature further deactivates the carbonyl group.

| Amide Resonance | Decreases Rate | Delocalization of the nitrogen lone pair stabilizes the amide bond. |

Derivatization of the amide nitrogen is challenging due to the resonance stabilization of the amide bond. However, under specific conditions, reactions can be achieved. N-alkylation, for example, would require a strong base to deprotonate the amide nitrogen, creating a potent nucleophile, followed by reaction with an alkyl halide. The acidity of the N-H bond is increased by the two electron-withdrawing groups, potentially facilitating deprotonation.

Derivatization is a common technique used to modify the chemical properties of compounds for analysis. greyhoundchrom.comddtjournal.com Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation, which can increase volatility for gas chromatography analysis. researchgate.net

Reactivity of the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. irjmets.comijbpas.com This inherent electron deficiency is the primary determinant of its reactivity.

Electrophilic Aromatic Substitution: The pyrazine ring is highly deactivated towards electrophilic aromatic substitution. The nitrogen atoms strongly withdraw electron density from the ring, making it much less nucleophilic than benzene. irjmets.comresearchgate.net The presence of the electron-withdrawing trifluoroacetamido group further deactivates the ring. Consequently, harsh reaction conditions are typically required for electrophilic substitutions, which often result in low yields. researchgate.net

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. thieme-connect.de Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway, especially if a good leaving group (like a halogen) is present on the ring. rsc.org While the parent Acetamide, 2,2,2-trifluoro-N-pyrazinyl- does not have such a leaving group, its electron-poor nature makes it a candidate for reactions involving potent nucleophiles.

Table 2: Comparative Reactivity of Aromatic Rings

Ring System Reactivity towards Electrophiles Reactivity towards Nucleophiles
Benzene High Low (requires specific conditions)
Pyridine (B92270) Low Moderate (at positions 2 and 4)

| Pyrazine | Very Low irjmets.com | High thieme-connect.de |

For any potential functionalization of the pyrazine ring in Acetamide, 2,2,2-trifluoro-N-pyrazinyl-, regioselectivity is a key consideration. The trifluoroacetamido group at the 2-position will direct incoming reagents.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability and chemical inertness. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. As a result, the CF3 group itself does not typically participate in reactions under common organic chemistry conditions.

Its primary role is electronic; it is a powerful electron-withdrawing group through the inductive effect (-I effect). This property significantly influences the reactivity of the rest of the molecule by:

Increasing the acidity of the amide N-H proton.

Decreasing the basicity of the pyrazine nitrogen atoms.

Deactivating the pyrazine ring towards electrophilic attack.

Stabilizing the amide bond against hydrolysis.

The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance metabolic stability and modify physicochemical properties. researchgate.net While generally unreactive, extreme conditions can lead to reactions involving the CF3 group, but these are not common synthetic transformations. dtic.mil

Transformations and Derivatizations Involving the CF₃ Group

The trifluoromethyl (-CF₃) group is generally characterized by its high stability and inertness due to the strength of the carbon-fluorine bonds. Transformations involving the direct modification of the CF₃ group are challenging and typically require harsh reaction conditions or specialized reagents. Common reactions observed for trifluoromethyl groups in other aromatic and heterocyclic compounds include:

Nucleophilic Substitution: Direct displacement of a fluorine atom from the CF₃ group is exceedingly difficult due to the strong C-F bond and the electronic destabilization of any potential carbocation intermediate.

Radical Reactions: Under specific conditions, radical-mediated transformations can occur, but these are often not selective.

Hydrolysis: The hydrolysis of a CF₃ group to a carboxylic acid (or its salt) is a known transformation but generally requires forcing conditions such as strong acids or bases at elevated temperatures. The electron-withdrawing nature of the pyrazinyl ring may influence the reactivity of the amide linkage more readily than the CF₃ group.

No specific studies detailing the transformation or derivatization of the CF₃ group in Acetamide, 2,2,2-trifluoro-N-pyrazinyl- were identified in the searched literature.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data provide crucial insights into the reaction pathways and stability of a chemical compound.

Investigation of Reaction Rates and Activation Energies

There is a lack of published research investigating the reaction rates and activation energies for reactions involving Acetamide, 2,2,2-trifluoro-N-pyrazinyl-. Such studies would be essential to understand the mechanisms of its potential degradation or transformation pathways. For instance, kinetic studies on the hydrolysis of the amide bond would provide valuable information on its stability under various pH and temperature conditions.

Equilibrium and Stability Assessments

No specific equilibrium or stability assessments for Acetamide, 2,2,2-trifluoro-N-pyrazinyl- were found in the reviewed literature.

Advanced Chemical Applications

Applications in Materials Science

The integration of fluorine atoms and nitrogen heterocycles into organic molecules is a well-established strategy for developing materials with enhanced thermal stability, specific electronic properties, and unique photophysical characteristics. mdpi.comontosight.ai

Aromatic compounds that contain trifluoromethyl groups are frequently utilized in the development of advanced organic materials for electronics. mdpi.com The trifluoromethyl group can enhance the volatility, solubility, and electron-accepting properties of a molecule, which are crucial for the performance of organic semiconductors. Fluorinated polymers, for instance, often exhibit high thermal stability and chemical resistance. ontosight.ai

Table 1: Properties of Functional Groups in Optoelectronic Materials

Functional GroupTypical Contribution to Material PropertiesPotential Application
Trifluoromethyl (CF₃)Increases electron affinity, enhances thermal stability, improves solubility. mdpi.comElectron-transport materials, stable semiconductors.
Pyrazine (B50134) RingElectron-deficient aromatic system, provides sites for coordination.n-type semiconductors, charge-transport layers.
Amide LinkageCan participate in hydrogen bonding, influencing molecular packing.Structural control in thin films, functional polymers.

Nitrogen-containing heteroaromatic scaffolds are central to the design of small-molecule fluorophores due to their favorable electronic properties and biocompatibility. nih.gov Pyrazole (B372694) and pyrazoline derivatives, in particular, are well-documented for their fluorescent capabilities and are used in applications such as fluorescent probes and sensors for detecting metal cations. nih.govresearchgate.netbohrium.comresearchgate.net These compounds often exhibit high quantum yields and their fluorescence can be modulated by the molecular structure and environment. researchgate.net

Acetamide, 2,2,2-trifluoro-N-pyrazinyl- incorporates a pyrazine ring, a class of heterocycle known to be part of various fluorescent systems. The presence of the trifluoromethyl group can further enhance the photophysical properties of the fluorophore, often leading to increased quantum efficiency and photostability. The compound could therefore serve as a core structure for developing novel fluorescent dyes or as a ratiometric fluorescent probe. nih.gov For example, its nitrogen atoms could act as binding sites for specific analytes, leading to a detectable change in fluorescence upon binding, a principle known as chelation-enhanced fluorescence (CHEF). bohrium.com

Table 2: Examples of Heterocycle-Based Fluorescent Probes

Probe TypeDetected AnalyteSensing MechanismReference
Pyrazoline DerivativeAl³⁺Chelation-Enhanced Fluorescence (CHEF) bohrium.com
Pyrazoline DerivativeVarious Metal Cations (Cd²⁺, Co²⁺, Cu²⁺, etc.)Fluorescence Modulation researchgate.net
Benzothiazole DerivativeFluoride (F⁻) and Sulfite (SO₃²⁻)ESIPT and ICT nih.gov
BispyrazolineCu²⁺Interrupted ESIPT nih.gov

ESIPT: Excited-State Intramolecular Proton Transfer; ICT: Intramolecular Charge Transfer.

Proton-responsive ligands, such as those containing protic pyrazole units, have found extensive use in materials chemistry and homogeneous catalysis. nih.gov The nitrogen atoms within heterocyclic rings like pyrazine are capable of coordinating with transition metals to form stable complexes. These complexes can exhibit significant catalytic activity. For instance, pyridine-hydrazone ligands have been successfully used in palladium-catalyzed asymmetric reactions. nih.gov Similarly, diimine ligands are employed in nickel-catalyzed olefin oligomerization. mdpi.com

The structure of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- features two nitrogen atoms in the pyrazine ring, which can act as a bidentate or bridging ligand for a metal center. The electronic properties of this potential ligand are heavily influenced by the strong electron-withdrawing trifluoroacetyl group. This modification can alter the electron density at the metal center, thereby tuning the reactivity and selectivity of the catalyst. Such ligands could be valuable in designing catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, or polymerizations. csic.es

Role in Synthetic Organic Chemistry

The combination of a reactive amide, an aromatic heterocycle, and a trifluoromethyl group makes Acetamide, 2,2,2-trifluoro-N-pyrazinyl- a valuable intermediate in organic synthesis.

Heterocyclic compounds like pyrazolones and 4-pyrones are recognized as versatile building blocks for the synthesis of more complex, fused heterocyclic systems. researchgate.netmdpi.com These foundational molecules can undergo a variety of chemical transformations to construct polycyclic structures that are often of pharmaceutical or material interest. Trifluoromethyl-containing building blocks, such as trifluoromethylnitrones and trifluoroacetaldehyde (B10831) hydrazones, are particularly sought after for creating medicinally relevant trifluoromethylated heterocycles. researchgate.netbeilstein-journals.org

Acetamide, 2,2,2-trifluoro-N-pyrazinyl- can serve as a synthon for a range of more complex molecules. The amide bond can be cleaved to release aminopyrazine, or the pyrazine ring can be functionalized further. The trifluoroacetyl group can participate in condensations and cyclization reactions. For example, it could react with binucleophiles to form new fused heterocyclic rings attached to the pyrazine core, leading to novel scaffolds for drug discovery or materials science. researchgate.net

Table 3: Heterocyclic Building Blocks and Resulting Complex Systems

Building BlockReaction TypeSynthesized HeterocycleReference
PyrazolonesCondensation/CyclizationPyranopyrazoles, Pyrazolopyridazines researchgate.net
2-Aryl-6-(trifluoromethyl)-4-pyronesRing-opening/CyclizationPyrazoles, Pyridines, Benzodiazepines mdpi.com
Trifluoromethylnitrones[3+2] CycloadditionIsoxazolidines, Dihydroisoxazoles researchgate.net
ArylformylacetonitrilesMulticomponent ReactionsPyrroles, Pyridines, Pyrimidines researchgate.net

The introduction of trifluoromethyl (CF₃) and pyrazinyl groups into organic molecules is a key strategy in medicinal chemistry and agrochemistry to modulate their physicochemical and biological properties. mdpi.com The CF₃ group can enhance metabolic stability and binding affinity, while the pyrazine ring is a common feature in many bioactive compounds.

Acetamide, 2,2,2-trifluoro-N-pyrazinyl- can be envisioned as a reagent for introducing both these critical moieties.

Trifluoroacetylation: It can act as a trifluoroacetylating agent for amines, alcohols, and other nucleophiles. The resulting trifluoroacetamide (B147638) or trifluoroacetate (B77799) can be a stable functional group or serve as an intermediate. The trifluoroacetyl group can sometimes be chemically converted to the trifluoromethyl group under specific conditions.

Pyrazinyl Group Transfer: While less direct, synthetic methodologies could be developed where the pyrazine ring is transferred to another molecule via substitution or coupling reactions, potentially involving cleavage of the N-CO bond. More commonly, the compound would be used to build more complex pyrazine-containing structures, as described in the previous section. The use of reagents like 2,2,2-trifluoroethylamine (B1214592) as a building block for chiral α-trifluoromethylamines highlights the utility of such fluorinated synthons. nih.gov

Future Research Directions and Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of N-acyl pyrazines is a cornerstone for accessing derivatives like Acetamide, 2,2,2-trifluoro-N-pyrazinyl-. While traditional methods often involve the acylation of an amine with an acyl chloride or anhydride (B1165640), future research is expected to focus on developing more efficient, selective, and environmentally benign synthetic routes.

Emerging strategies in organic synthesis could offer substantial improvements. Research into eco-friendly methods, such as those utilizing ultrasound irradiation or mechanochemistry (ball milling), could lead to solvent-free or reduced-solvent processes with shorter reaction times and higher yields. The development of novel catalysts, including Lewis acids or organocatalysts, could enhance the selectivity of the N-acylation of 2-aminopyrazine, minimizing side reactions and simplifying purification. Furthermore, exploring alternative trifluoroacetylating agents beyond the commonly used trifluoroacetic anhydride could provide milder reaction conditions and greater functional group tolerance. The investigation into photocatalytic or electro-organic methods for C-N bond formation represents another promising frontier, potentially offering unique reactivity pathways.

Table 1: Comparison of Potential Synthetic Methodologies for Acetamide, 2,2,2-trifluoro-N-pyrazinyl-
MethodologyPotential Catalyst/ConditionsProjected AdvantagesResearch Focus
Conventional AcylationTrifluoroacetic anhydride, Pyridine (B92270)Well-established, reliableOptimization of stoichiometry and temperature
Ultrasound-Assisted SynthesisSolvent-free or minimal solventReduced reaction time, higher energy efficiency, green chemistry alignment.Frequency and power optimization, scalability
Mechanochemistry (Ball Milling)Catalytic H₂SO₄, solvent-freeHigh efficiency, versatility, eco-friendly.Milling frequency, catalyst loading, substrate scope
Catalytic AcylationNovel Lewis acids or organocatalystsHigh selectivity, milder conditions, lower catalyst loadingDesign and screening of novel, reusable catalysts

In-Depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- and for controlling its subsequent transformations. Future research should aim to elucidate the precise pathway of the trifluoroacetylation of 2-aminopyrazine. This involves moving beyond simple reaction schemes to a detailed kinetic and thermodynamic characterization.

Advanced spectroscopic techniques, such as in-situ FT-IR and NMR spectroscopy, could be employed to monitor the reaction in real-time, allowing for the identification of transient intermediates and byproducts. Kinetic studies would help determine the reaction order and the influence of reactant concentrations and temperature on the reaction rate, providing insight into the rate-determining step. Furthermore, isotopic labeling studies, where specific atoms in the reactants are replaced with their isotopes, can be a powerful tool to trace the bond-forming and bond-breaking events throughout the reaction. This detailed mechanistic insight is fundamental for rational process optimization and the development of more robust synthetic protocols.

Advanced Computational Modeling for Predictive Design

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental research. For Acetamide, 2,2,2-trifluoro-N-pyrazinyl-, future computational studies can provide invaluable insights into its structure, reactivity, and potential interactions. Using methods like Density Functional Theory (DFT), researchers can model the molecule's electronic structure, predict its conformational preferences, and calculate its spectroscopic properties (e.g., NMR and IR spectra) to aid in characterization.

Modeling can also be applied to the synthesis of the compound. By calculating the energies of potential transition states and intermediates, researchers can predict the most likely reaction mechanism and identify potential energy barriers. This predictive capability allows for the in-silico screening of different catalysts and reaction conditions, saving significant experimental time and resources. Furthermore, computational models can predict key physicochemical properties such as lipophilicity and dipole moment, which are critical for designing derivatives with specific applications, particularly in medicinal chemistry and materials science.

Table 2: Key Molecular Properties of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- for Computational Investigation
Property CategorySpecific Parameter to ModelSignificance in Research
Structural PropertiesBond lengths, bond angles, dihedral anglesUnderstanding molecular geometry and steric effects
Electronic PropertiesHOMO/LUMO energies, electrostatic potential mapPredicting reactivity and sites for electrophilic/nucleophilic attack
Thermodynamic PropertiesEnthalpy of formation, Gibbs free energyAssessing molecular stability and reaction feasibility
Spectroscopic PropertiesCalculated ¹H, ¹³C, ¹⁹F NMR shifts; IR vibrational frequenciesAiding in experimental structure confirmation
Reaction DynamicsActivation energy barriers, transition state geometriesElucidating reaction mechanisms and predicting reaction rates

Exploration of Emerging Applications in Novel Chemical Technologies

The unique structural combination of a pyrazine (B50134) ring and a trifluoromethyl group in Acetamide, 2,2,2-trifluoro-N-pyrazinyl- suggests a wide range of potential applications that are yet to be explored. Pyrazine derivatives are prevalent in medicinal chemistry, showing a wide array of biological activities. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Consequently, a major future research direction will be the evaluation of this compound and its derivatives as scaffolds or intermediates in drug discovery. Its structure could be relevant for developing agents targeting kinases, as many kinase inhibitors feature N-heterocyclic cores. Beyond pharmaceuticals, the field of agrochemicals also frequently utilizes fluorinated N-heterocycles. Therefore, screening for potential herbicidal, insecticidal, or fungicidal activity is a logical avenue for exploration. In materials science, the compound's properties, such as its high polarity and potential for hydrogen bonding, could be exploited in the design of novel functional materials, liquid crystals, or organocatalysts.

Q & A

Basic: What are the common synthetic routes for preparing 2,2,2-trifluoro-N-pyrazinyl-acetamide, and what analytical techniques are critical for confirming its structure?

Answer:
The synthesis of trifluoroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, reacting pyrazinylamine with trifluoroacetic anhydride or activated trifluoroacetyl halides under controlled conditions (e.g., ethanol, 0–5°C, 2–4 hours) can yield the target compound . Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., pyrazinyl proton shifts and trifluoromethyl integration).
  • Infrared Spectroscopy (IR) : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and C-F stretching (~1100–1250 cm⁻¹) bands.
  • X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .
  • Elemental Analysis : To validate purity and stoichiometry .

Basic: How can researchers determine the solubility and thermal stability of 2,2,2-trifluoro-N-pyrazinyl-acetamide?

Answer:

  • Solubility Studies : Use binary solvent systems (e.g., water/organic mixtures) with gravimetric or UV-Vis methods to measure saturation points. Analogous acetamide derivatives show temperature-dependent solubility curves, which can be modeled using phase diagrams .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) or melting point determination (e.g., capillary method) identifies decomposition temperatures. For example, structurally similar acetamides exhibit melting points between 120–300°C, depending on substituents .

Advanced: What methodological approaches are recommended for optimizing reaction yields in the synthesis of 2,2,2-trifluoro-N-pyrazinyl-acetamide derivatives?

Answer:

  • Catalytic Optimization : Screen bases (e.g., piperidine, K₂CO₃) to enhance nucleophilicity of the pyrazinylamine .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of trifluoroacetyl groups .
  • Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure products .
  • Yield Tracking : Monitor reaction progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .

Advanced: How can computational methods like DFT aid in understanding the electronic structure and reactivity of 2,2,2-trifluoro-N-pyrazinyl-acetamide?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, pyrazinyl nitrogen atoms often act as electron-rich centers .
  • Reactivity Mapping : Simulate charge distribution to rationalize regioselectivity in substitution reactions.
  • Spectroscopic Validation : Compare computed IR/NMR spectra with experimental data to verify structural models .

Advanced: What strategies should be employed to resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to corroborate functional groups. For crystallographic discrepancies (e.g., twinning or disorder), use SHELXL’s refinement tools (TWIN/BASF commands) .
  • Data Reproducibility : Repeat experiments under standardized conditions (e.g., solvent, temperature) to identify systematic errors.
  • Crystallographic Software Pipelines : Employ SHELXC/D/E for robust phasing and density map interpretation .

Advanced: How can researchers design biological activity assays for 2,2,2-trifluoro-N-pyrazinyl-acetamide?

Answer:

  • DNA-Binding Studies : Use UV-Vis titration or fluorescence quenching to measure binding constants (Kₐ). Ethidium bromide displacement assays are common for intercalation assessment .
  • Antimicrobial Testing : Conduct Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using broth microdilution methods .
  • Cytotoxicity Screening : Employ MTT or resazurin assays on mammalian cell lines to evaluate therapeutic windows .

Basic: What safety protocols are essential when handling 2,2,2-trifluoro-N-pyrazinyl-acetamide?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential volatility of trifluoroacetyl intermediates.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal in designated halogenated waste containers .

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